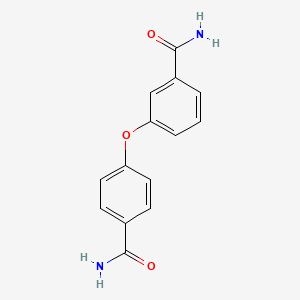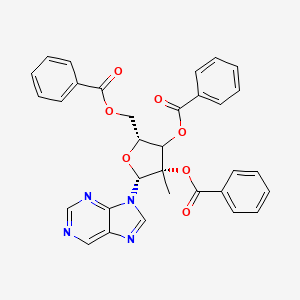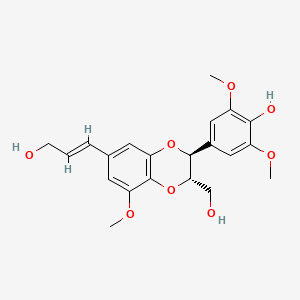
Nitidanin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitidanin is an antimalarial and antiviral compound that can be isolated from the wood of Xanthoxylum nitidun D.C. It has shown inhibitory effects on Plasmodium falciparum, the parasite responsible for malaria, with IC50 values of 21.2 and 18.4 μM for D6 and W2 clones, respectively . This compound also exhibits antiviral properties, making it a valuable compound for research in infectious diseases .
Méthodes De Préparation
Nitidanin can be isolated from the wood of Xanthoxylum nitidun D.C. The extraction process involves the use of organic solvents to separate the compound from the plant material
Analyse Des Réactions Chimiques
Nitidanin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Nitidanin has a wide range of scientific research applications:
Mécanisme D'action
Nitidanin exerts its effects by inhibiting the growth of Plasmodium falciparum and certain viruses. The exact molecular targets and pathways involved are not fully understood, but it is believed to interfere with the parasite’s metabolic processes and viral replication .
Comparaison Avec Des Composés Similaires
Nitidanin is unique due to its dual antimalarial and antiviral properties. Similar compounds include other lignans and phenylpropanoids, such as tetrahydrozaluzanin C and neolignan this compound-diisovalerianate . These compounds share structural similarities but may differ in their specific biological activities and therapeutic potential.
Propriétés
Formule moléculaire |
C21H24O8 |
|---|---|
Poids moléculaire |
404.4 g/mol |
Nom IUPAC |
4-[(2S,3S)-3-(hydroxymethyl)-7-[(E)-3-hydroxyprop-1-enyl]-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C21H24O8/c1-25-14-9-13(10-15(26-2)19(14)24)20-18(11-23)29-21-16(27-3)7-12(5-4-6-22)8-17(21)28-20/h4-5,7-10,18,20,22-24H,6,11H2,1-3H3/b5-4+/t18-,20-/m0/s1 |
Clé InChI |
AZTAGXIJLPKJOR-BJUCQYRTSA-N |
SMILES isomérique |
COC1=CC(=CC2=C1O[C@H]([C@@H](O2)C3=CC(=C(C(=C3)OC)O)OC)CO)/C=C/CO |
SMILES canonique |
COC1=CC(=CC2=C1OC(C(O2)C3=CC(=C(C(=C3)OC)O)OC)CO)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



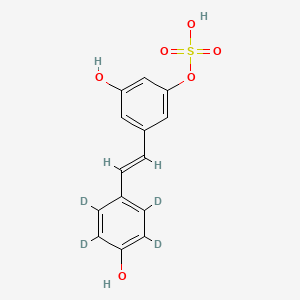
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403358.png)

![[(2R)-1,1,2,3,3-Pentadeuterio-3-heptadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12403382.png)
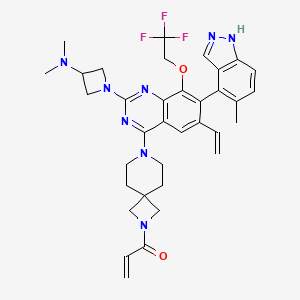
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one](/img/structure/B12403389.png)
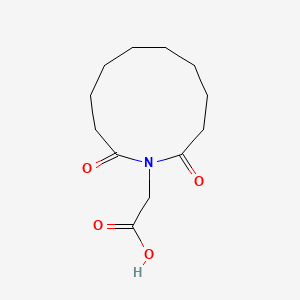

![8-(4-Aminobutyl)-6-(2,5-difluorophenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12403400.png)

![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12403409.png)
